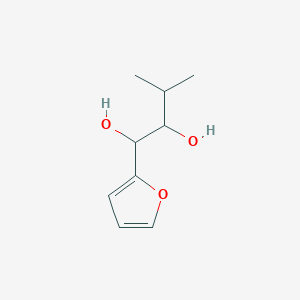
1-(2-Furyl)-3-methyl-1,2-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furyl)-3-methyl-1,2-butanediol is an organic compound featuring a furan ring, a methyl group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-3-methyl-1,2-butanediol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with methyl vinyl ketone under acidic conditions, followed by reduction with sodium borohydride. Another method includes the cyclization of 2-vinylfuran with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic hydrogenation of furfural, followed by selective functionalization to introduce the methyl and hydroxyl groups.
化学反応の分析
Types of Reactions: 1-(2-Furyl)-3-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 1-(2-Furyl)-3-methyl-1,2-butanone.
Reduction: Formation of 1-(2-Furyl)-3-methylbutane.
Substitution: Formation of 1-(2-Furyl)-3-methyl-1,2-dichlorobutane.
科学的研究の応用
1-(2-Furyl)-3-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Furyl)-3-methyl-1,2-butanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
Furfural: An aldehyde derived from the dehydration of sugars, used as a precursor for various furan-based chemicals.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, used in the production of biofuels and bioplastics.
Furfuryl Alcohol: A primary alcohol derived from furfural, used in the manufacture of resins and polymers.
Uniqueness: 1-(2-Furyl)-3-methyl-1,2-butanediol is unique due to its specific structural features, including the presence of both a furan ring and two hydroxyl groups
特性
CAS番号 |
21221-66-9 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
1-(furan-2-yl)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H14O3/c1-6(2)8(10)9(11)7-4-3-5-12-7/h3-6,8-11H,1-2H3 |
InChIキー |
PERKXPFCOVDSKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C1=CC=CO1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


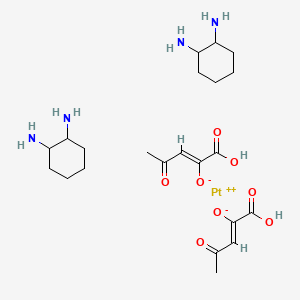
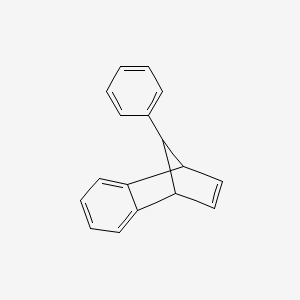
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
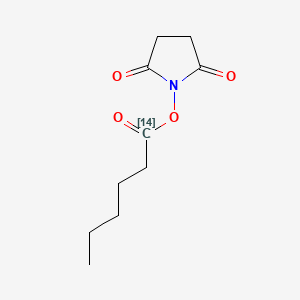
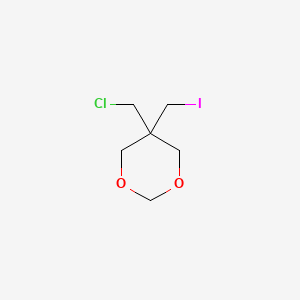
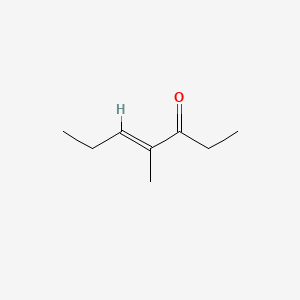
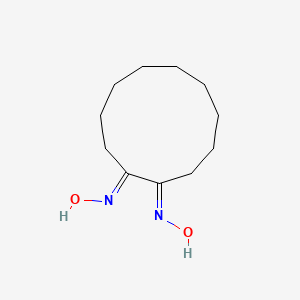
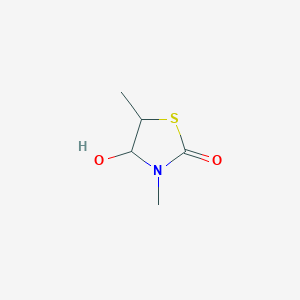
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
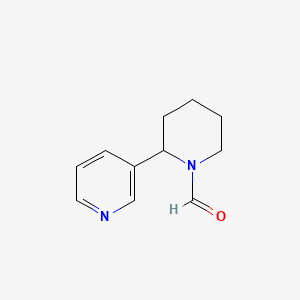
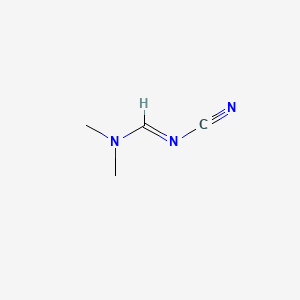
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
